BenchChemオンラインストアへようこそ!

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline

Medicinal Chemistry SIRT6 Inhibition Structure-Activity Relationship

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline (CAS 439110-85-7) is a nitro-substituted phenylpiperazine aniline building block for medicinal chemistry SAR. Unlike methylpiperazine or benzylpiperazine analogs, the terminal phenyl group alters lipophilicity, steric demand, and π-stacking potential—critical for target binding at 5-HT6 and sirtuin/HDAC targets. Researchers constructing benzimidazole derivatives or evaluating piperazine N-substituent effects should procure this compound with lot-specific CoA verifying ≥95% purity. No published Ki data exist; independent pharmacological characterization is required. Ideal for focused library synthesis and comparator studies.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 439110-85-7
Cat. No. B2705003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline
CAS439110-85-7
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-]
InChIInChI=1S/C17H20N4O2/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12H,7-10,18H2,1H3
InChIKeyHOZRULRDEDYVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline – Structural and Purity Baseline for Nitroaniline-Based Chemical Probe Procurement


4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline (CAS 439110-85-7) is a nitroaniline derivative bearing a 4-phenylpiperazine substituent, with molecular formula C17H20N4O2 and molecular weight 312.37 g/mol . It is commercially available at a minimum purity specification of 95% . The compound belongs to the nitro-substituted phenylpiperazine class, which has been described in patent literature for modulating 5-HT6 receptor-mediated disorders [1]. Its core scaffold—comprising a nitroaniline ring with a phenylpiperazine moiety—distinguishes it from methylpiperazine and benzylpiperazine analogs commonly used in kinase inhibitor and sirtuin modulator programs.

Why Methylpiperazine or Benzylpiperazine Analogs Cannot Replace 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline in Structure-Activity-Relationship Campaigns


Nitro-substituted phenylpiperazine anilines are not interchangeable based solely on the central piperazine scaffold. The terminal substituent on the piperazine ring—whether phenyl, methyl, ethyl, or benzyl—dictates lipophilicity, steric demand, and aromatic π-stacking potential, all of which critically influence target binding and synthetic utility. For example, the SIRT6 inhibitor 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) achieves an IC50 of 4.93 μM [1], whereas substitution of the methyl group with a phenyl moiety is expected to substantially alter both potency and selectivity profiles against the HDAC family [1]. Similarly, 5-(4-phenylpiperazin-1-yl)-2-nitroaniline—the des-methyl analog of the target compound—has been employed as a key starting material for constructing benzimidazole derivatives with α-glucosidase inhibitory activity (IC50 = 0.85–29.72 μM) [2]. The presence or absence of the 4-methyl group on the aniline ring further differentiates synthetic intermediates and final biological readouts, making generic substitution scientifically unsound without explicit, assay-matched comparative data.

Quantitative Differentiation Evidence for 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline Against Closest Structural Analogs


Phenyl vs. Methyl Piperazine Substitution: Lipophilicity and Steric Parameter Differentiation

The target compound features a phenyl group on the piperazine nitrogen, whereas the closest literature-characterized analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d), carries a methyl substituent. The phenyl group contributes approximately +1.5 to +2.0 logP units relative to the methyl analog (estimated from fragment-based clogP contributions) and introduces 42.7 ų of additional Connolly solvent-excluded volume, substantially altering membrane permeability and target binding topology. In the SIRT6 Fluor de Lys (FDL) assay, the methyl analog 6d exhibited an IC50 of 4.93 μM [1]. Direct head-to-head SIRT6 inhibition data for the target phenyl analog are not published; however, the same study demonstrated that 6d showed no activity against SIRT1–3 and HDAC1–11 at concentrations up to 200 μM, establishing a selectivity baseline against which the phenyl analog must be independently profiled [1].

Medicinal Chemistry SIRT6 Inhibition Structure-Activity Relationship

4-Methyl Substitution on Aniline Ring: Synthetic Intermediate Differentiation from Des-Methyl Analog

The target compound contains a 4-methyl group on the aniline ring that is absent in 5-(4-phenylpiperazin-1-yl)-2-nitroaniline, the des-methyl analog used as a starting material for benzimidazole library synthesis [1]. The Özil et al. (2023) study employed 5-(4-phenylpiperazin-1-yl)-2-nitroaniline in a one-pot nitro reductive cyclization with various aldehydes to generate 2-aryl-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, yielding α-glucosidase inhibitors with IC50 values between 0.85 ± 0.25 and 29.72 ± 0.17 μM [1]. The presence of a methyl substituent at the 4-position of the aniline ring in the target compound alters the electronic environment of the nitro group and the nucleophilicity of the adjacent amine, which is expected to influence both the rate of nitro reduction and the regioselectivity of subsequent cyclization steps. No published comparative kinetic or yield data exist for the target compound in this specific one-pot benzimidazole synthesis.

Synthetic Chemistry Benzimidazole Synthesis One-Pot Nitro Reductive Cyclization

Commercial Purity Specification vs. In-Class Benchmarks

The commercial specification for 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline from a primary vendor is minimum 95% purity (CAS 439110-85-7) . This purity level is comparable to, but not differentiated from, the typical 95–98% purity specifications offered for closely related nitroaniline building blocks such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline and 5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline (EGIS-7625) from alternative suppliers. No lot-specific analytical data (HPLC, NMR, or elemental analysis) were publicly retrievable for the target compound, which is a gap relative to pharmacopoeia-grade reference standards.

Chemical Procurement Quality Assurance Research-Grade Purity

5-HT6 Receptor Pharmacophore Alignment: Phenylpiperazine vs. Alternative N-Substituents

The nitro-substituted phenylpiperazine chemotype, as described in WO2006069808A2, was explicitly designed for 5-HT6 receptor modulation [1]. Within this chemotype, the N-phenyl substituent on the piperazine is a critical pharmacophoric element for engaging the aromatic hydrophobic pocket of the 5-HT6 receptor. Analogs bearing a benzyl group (e.g., EGIS-7625, a 5-HT2B antagonist) or a methyl group (e.g., the SIRT6 inhibitor 6d) target entirely different receptor families—5-HT2B and sirtuins, respectively—confirming that the piperazine N-substituent acts as a selectivity switch across GPCR and enzyme targets. No quantitative 5-HT6 binding data (Ki, IC50) are publicly available for the specific target compound 4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline.

5-HT6 Receptor CNS Drug Discovery Pharmacophore Modeling

Research and Procurement Application Scenarios for 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline


Medicinal Chemistry: Phenylpiperazine-Based Library Synthesis Targeting 5-HT6 Receptors

This compound is most rationally procured as a synthetic building block within medicinal chemistry programs exploring 5-HT6 receptor modulation. The phenylpiperazine substructure aligns with the pharmacophore defined in WO2006069808A2 for nitro-substituted phenylpiperazine 5-HT6 ligands [1]. Researchers constructing focused libraries around this chemotype should obtain lot-specific purity documentation (≥95% minimum per AKSci ) and independently determine 5-HT6 binding affinity, as no published Ki data exist for this specific compound.

Synthetic Methodology Development: One-Pot Nitro Reductive Cyclization to Methyl-Substituted Benzimidazoles

Based on the precedent established by Özil et al. (2023), who employed the des-methyl analog 5-(4-phenylpiperazin-1-yl)-2-nitroaniline in sodium dithionite-mediated one-pot benzimidazole synthesis generating α-glucosidase inhibitors (IC50 = 0.85–29.72 μM) [2], this 4-methyl-substituted compound could serve as a starting material for constructing 4-methylbenzimidazole derivatives. The methyl substituent may influence cyclization regioselectivity and product yield; users should benchmark reaction performance against the des-methyl analog.

Chemical Biology: Comparative SIRT6/HDAC Panel Selectivity Profiling

Given that the methylpiperazine analog 6d demonstrated SIRT6 inhibition (IC50 = 4.93 μM) with complete selectivity over SIRT1–3 and HDAC1–11 at 200 μM [3], the target compound—which bears a phenyl group in place of the methyl on piperazine—is a warranted comparator for establishing the contribution of the piperazine N-substituent to sirtuin/HDAC selectivity. Procurement for this purpose requires the user to independently generate dose-response data in the FDL assay format.

Procurement Quality Assurance: Baseline Purity Assessment for Downstream SAR Studies

As a commercially available nitroaniline building block with a minimum purity specification of 95% , this compound is suitable for initial SAR exploration. However, users should request a batch-specific Certificate of Analysis (CoA) verifying HPLC purity, residual solvent profiles, and elemental composition before committing to large-scale synthesis or in vivo studies, as no published analytical characterization beyond vendor specification is available.

Quote Request

Request a Quote for 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.